Sultamicillin tosylate

Catalog No.
S544226
CAS No.
83105-70-8
M.F
C32H38N4O12S3
M. Wt
766.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sultamicillin tosylate

CAS Number

83105-70-8

Product Name

Sultamicillin tosylate

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

Molecular Formula

C32H38N4O12S3

Molecular Weight

766.9 g/mol

InChI

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1

InChI Key

FFCSPKNZHGIDQM-CGAOXQFVSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C

Synonyms

[2S-[2a(2R*,5S*),5a,6b(S*)]]-6-[(Aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid [[(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl)carbonyl]oxy]methyl Ester S,S-Dioxide Mono(4-methylbenzenesulfo

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C

Antibacterial Activity:

Sultamicillin tosylate is a broad-spectrum antibiotic belonging to the penicillin class. Research has investigated its in vitro (meaning in a controlled laboratory environment, not in a living organism) activity against various bacterial strains, including:

  • Staphylococcus aureus: A common bacterium responsible for various infections, including skin infections, pneumonia, and food poisoning. Studies have shown that sultamicillin tosylate can be effective against some strains of S. aureus, including methicillin-resistant S. aureus (MRSA) [].
  • Escherichia coli (E. coli): A bacterium commonly found in the intestines and can cause various infections, including urinary tract infections and food poisoning. Research suggests that sultamicillin tosylate exhibits in vitro activity against some E. coli strains [].
  • Other bacteria: Studies have also explored the in vitro activity of sultamicillin tosylate against other bacteria, such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterococcus faecalis [, ].

Combination Therapy:

Some research has investigated the use of sultamicillin tosylate in combination therapy with other antibiotics. This approach aims to improve the effectiveness of treatment by targeting different bacterial mechanisms. Studies have shown promising results when combining sultamicillin tosylate with other antibiotics against specific bacterial strains [, ]. However, further research is needed to establish the safety and efficacy of these combinations in clinical settings.

Future Research Directions:

While sultamicillin tosylate has shown some promise in in vitro studies and in combination therapy research, further investigation is needed to:

  • Evaluate its in vivo (meaning in a living organism) efficacy and safety for treating various bacterial infections.
  • Conduct clinical trials to assess its effectiveness and compare it to other commonly used antibiotics.
  • Investigate potential drug interactions with other medications.
  • Explore the development of new formulations or delivery methods to improve its therapeutic potential.

Sultamicillin tosylate is a pharmaceutical compound that serves as a mutual prodrug of ampicillin and sulbactam, combining their properties to enhance antibacterial efficacy. It is chemically characterized as a double ester formed by linking ampicillin and sulbactam through a methylene group, resulting in the tosylate salt form. This structure allows for improved oral absorption compared to traditional formulations of ampicillin and sulbactam, making it suitable for treating various bacterial infections, particularly those caused by beta-lactamase-producing strains .

Sultamicillin tosylate acts through a combination of mechanisms:

  • Delivery of active components: Hydrolysis releases ampicillin and sulbactam, which then exert their individual effects [].
  • Inhibition of cell wall synthesis: Ampicillin binds to PBPs, essential enzymes for bacterial cell wall formation. This binding disrupts cell wall synthesis, leading to bacterial death [].
  • Beta-lactamase inhibition: Sulbactam inactivates beta-lactamase enzymes produced by some bacteria. This prevents these enzymes from degrading ampicillin, ensuring its effectiveness against a broader range of bacteria [].

Sultamicillin tosylate is generally well-tolerated, but some potential risks exist:

  • Hypersensitivity: Allergic reactions, including rash, fever, and anaphylaxis, can occur in individuals allergic to penicillins.
  • Gastrointestinal effects: Nausea, vomiting, and diarrhea can occur, although less frequently than with oral ampicillin/sulbactam [].
  • Drug interactions: Sultamicillin tosylate may interact with other medications, such as warfarin and methotrexate, affecting their efficacy or increasing bleeding risk.

Sultamicillin exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its effectiveness extends to common pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. The inclusion of sulbactam allows sultamicillin to combat infections caused by beta-lactamase-producing strains that would typically resist treatment with ampicillin alone. Clinical studies have demonstrated its efficacy in treating respiratory tract infections, urinary tract infections, skin and soft tissue infections, and gonorrhea .

The synthesis of sultamicillin tosylate involves several key steps:

  • Formation of Sulbactam: Sulbactam is synthesized through a series of reactions starting from penicillin derivatives.
  • Esterification: Ampicillin is then esterified with sulbactam using a methylene bridge to form the double ester.
  • Salt Formation: The resulting compound is converted into its tosylate salt form to enhance stability and solubility for oral administration.

These processes ensure that sultamicillin is produced in a form that maximizes its therapeutic potential while minimizing side effects associated with traditional formulations .

Sultamicillin tosylate is primarily used in clinical settings for treating various bacterial infections, including:

  • Upper Respiratory Tract Infections: Such as sinusitis and otitis media.
  • Lower Respiratory Tract Infections: Including bacterial pneumonia and bronchitis.
  • Urinary Tract Infections: Effective against uncomplicated urinary tract infections.
  • Skin and Soft Tissue Infections: Treats conditions like cellulitis and diabetic foot ulcers.
  • Gonorrhea: Administered as a single oral dose for uncomplicated cases .

Sultamicillin's unique structure allows it to effectively combine the properties of ampicillin and sulbactam. Here are some similar compounds for comparison:

Compound NameCompositionUnique Features
AmpicillinA penicillin antibioticBroad-spectrum but less effective against beta-lactamase-producing bacteria.
SulbactamA beta-lactamase inhibitorUsed primarily in combination with other antibiotics; does not have significant antibacterial activity alone.
AmoxicillinA penicillin antibioticSimilar spectrum to ampicillin but better absorbed; not combined with a beta-lactamase inhibitor.
Clavulanic AcidA beta-lactamase inhibitorOften combined with amoxicillin; similar mechanism but different chemical structure.

Sultamicillin stands out due to its dual-action mechanism as both an antibiotic and a beta-lactamase inhibitor in an orally bioavailable form. This unique formulation allows it to treat infections effectively where traditional antibiotics might fail due to resistance mechanisms .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

766.16483618 g/mol

Monoisotopic Mass

766.16483618 g/mol

Heavy Atom Count

51

UNII

46940LU8EO

Other CAS

83105-70-8

Wikipedia

Sultamicillin tosylate

Dates

Modify: 2023-08-15

Explore Compound Types